molecular formula C6H10F3NO B1455250 2-[(Trifluoromethoxy)methyl]pyrrolidine CAS No. 1073556-06-5

2-[(Trifluoromethoxy)methyl]pyrrolidine

Cat. No.: B1455250
CAS No.: 1073556-06-5
M. Wt: 169.14 g/mol
InChI Key: MJYDHIRDMFNTEZ-UHFFFAOYSA-N
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Description

2-[(Trifluoromethoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C6H10F3NO. It is characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trifluoromethoxy)methyl]pyrrolidine typically involves the introduction of the trifluoromethoxy group into the pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base can facilitate the formation of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-[(Trifluoromethoxy)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(Trifluoromethoxy)methyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-[(Trifluoromethoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Trifluoromethyl)methyl]pyrrolidine
  • 2-[(Trifluoromethoxy)ethyl]pyrrolidine
  • 2-[(Trifluoromethoxy)propyl]pyrrolidine

Uniqueness

2-[(Trifluoromethoxy)methyl]pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications .

Properties

IUPAC Name

2-(trifluoromethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)11-4-5-2-1-3-10-5/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYDHIRDMFNTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Trifluoromethoxy)methyl]pyrrolidine
Reactant of Route 2
2-[(Trifluoromethoxy)methyl]pyrrolidine
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2-[(Trifluoromethoxy)methyl]pyrrolidine
Reactant of Route 4
2-[(Trifluoromethoxy)methyl]pyrrolidine
Reactant of Route 5
2-[(Trifluoromethoxy)methyl]pyrrolidine
Reactant of Route 6
2-[(Trifluoromethoxy)methyl]pyrrolidine

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